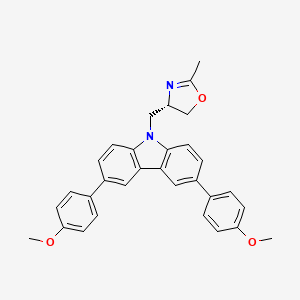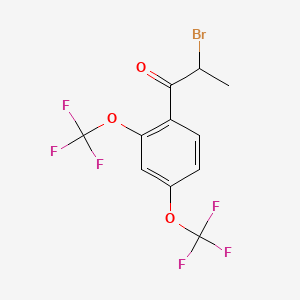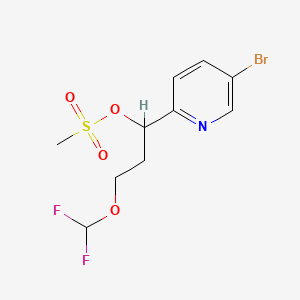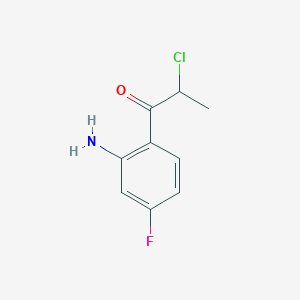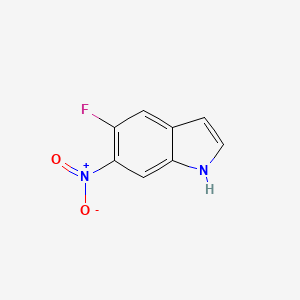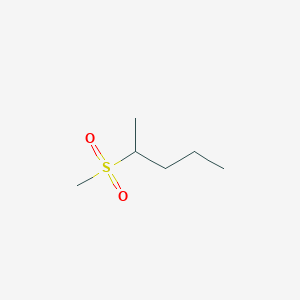
2-(Methanesulfonyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 2-(methylsulfonyl)- is an organic compound with the molecular formula C6H14O2S It is a derivative of pentane, where a methylsulfonyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 2-(methylsulfonyl)- typically involves the reaction of pentane with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C5H12+CH3SO2Cl→C6H14O2S+HCl
Industrial Production Methods
On an industrial scale, the production of Pentane, 2-(methylsulfonyl)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentane, 2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Scientific Research Applications
Pentane, 2-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique functional group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Pentane, 2-(methylsulfonyl)- involves its interaction with various molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as biochemical pathways in biological systems or catalytic cycles in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pentane, 2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Pentane, 2-(methylsulfinyl)-: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.
Hexane, 2-(methylsulfonyl)-: Similar compound with an additional carbon atom in the alkane chain.
Uniqueness
Pentane, 2-(methylsulfonyl)- is unique due to its specific functional group, which imparts distinct chemical reactivity and properties. The methylsulfonyl group is more electron-withdrawing compared to methylthio and methylsulfinyl groups, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
101944-72-3 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2-methylsulfonylpentane |
InChI |
InChI=1S/C6H14O2S/c1-4-5-6(2)9(3,7)8/h6H,4-5H2,1-3H3 |
InChI Key |
ILJDSLLXQSVCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


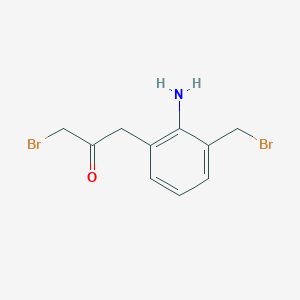
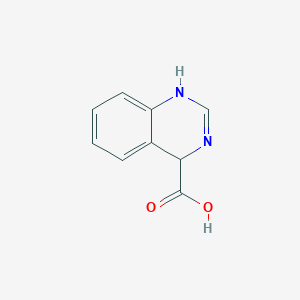
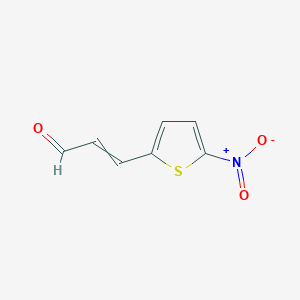

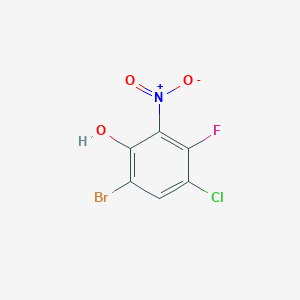
![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)
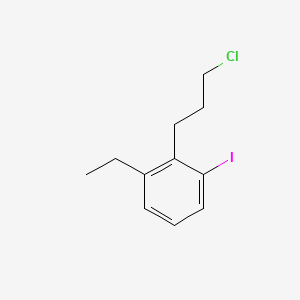
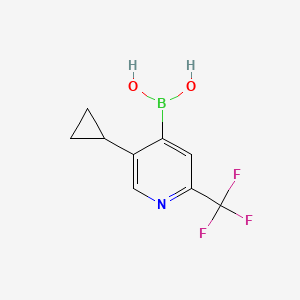
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
